3-(4-Acetylphenyl)-5-nitrobenzoic acid
Description
3-(4-Acetylphenyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group (-NO₂) at position 5 and a 4-acetylphenyl group (-C₆H₄-COCH₃) at position 3. The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems.
Properties
IUPAC Name |
3-(4-acetylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)12-6-13(15(18)19)8-14(7-12)16(20)21/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKRTSPZPWINHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689790 | |
| Record name | 4'-Acetyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-96-4 | |
| Record name | 4'-Acetyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-5-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the acetylphenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Acetylphenyl)-5-nitrobenzoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: 3-(4-Carboxyphenyl)-5-nitrobenzoic acid.
Reduction: 3-(4-Acetylphenyl)-5-aminobenzoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Acetylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The nitro group can participate in redox reactions, while the acetylphenyl group can interact with hydrophobic pockets in proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Nitrobenzoic Acid Derivatives
Key Findings:
Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups (EWGs): The acetyl group in 3-(4-Acetylphenyl)-5-nitrobenzoic acid enhances electrophilic character, favoring reactions such as nucleophilic aromatic substitution. Phosphoryl and Carboxy Groups: The dihydroxyphosphoryl substituent in 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid enables coordination with metal ions, making it suitable for synthesizing hybrid organic-inorganic materials . Similarly, the carboxy-fluorophenyl group in 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid enhances binding to biological targets, as seen in fluorinated drug candidates .
Physicochemical Properties
- Solubility and Stability: Compounds like 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid require refrigeration (2–8°C), indicating sensitivity to hydrolysis or thermal degradation . In contrast, 3-(4-Methylthiophenyl)-5-nitrobenzoic acid is stable at room temperature, likely due to the hydrophobic methylthio group .
Synthetic Pathways
- Many analogues are synthesized via chlorosulphonation of 3-nitrobenzoic acid, followed by coupling with amines or heterocycles . For example, 3-(chlorosulphonyl)-5-nitrobenzoic acid (a precursor) reacts with amines to form sulfonamides, which are pivotal in antidiabetic drug development .
Structural and Analytical Insights
- Crystallography: Tools like SHELX and ORTEP-III are widely used to resolve crystal structures of nitrobenzoic acid derivatives. For instance, methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate (a related compound) was characterized using X-ray diffraction, revealing planar aromatic systems and hydrogen-bonding networks .
- Spectroscopic Characterization: FTIR and ¹H-NMR are standard for verifying functional groups (e.g., nitro, acetyl) and regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
